molecular formula C21H22N2O3S B2617561 N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide CAS No. 1797875-01-4

N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B2617561
CAS No.: 1797875-01-4
M. Wt: 382.48
InChI Key: XCKTUXUPSANTTB-UHFFFAOYSA-N
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Description

N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide is a high-purity chemical compound designed for research applications. This molecule features a stereochemically defined (1R,5S) 8-azabicyclo[3.2.1]oct-2-ene scaffold, a structure of significant interest in medicinal chemistry due to its resemblance to tropane alkaloids and its potential as a rigid framework for receptor interaction . The structure is further functionalized with a 3-methylbenzenesulfonamide group, a moiety commonly found in compounds that act as enzyme inhibitors or receptor modulators . The specific stereochemistry and incorporation of an unsaturated "ene" group in the bicyclic core suggest this compound may be investigated as a key intermediate in synthetic chemistry or as a potential ligand for biological targets such as ion channels or neurotransmitter receptors . Researchers may find value in this compound for exploring structure-activity relationships, developing new therapeutic agents for neurological disorders, or as a chemical probe in pharmacological studies . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-15-4-2-7-20(14-15)27(25,26)22-17-10-8-16(9-11-17)21(24)23-18-5-3-6-19(23)13-12-18/h2-5,7-11,14,18-19,22H,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKTUXUPSANTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3C4CCC3C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide involves multiple steps:

  • Formation of the azabicyclo[3.2.1]octane core: : This step typically involves the cyclization of appropriate amine precursors under controlled conditions.

  • Coupling with phenyl and benzenesulfonamide groups: : This step uses coupling reagents like carbodiimides to link the azabicyclo core with the phenyl and sulfonamide groups.

Industrial Production Methods

While lab-scale synthesis focuses on precision, industrial production emphasizes yield and cost-efficiency. The industrial method might involve:

  • Optimized reaction conditions: : Using catalysts to speed up reactions.

  • Scalable purification techniques: : Techniques like crystallization and chromatography to ensure purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: : Leading to the formation of oxo derivatives.

  • Reduction: : Yielding amine derivatives.

  • Substitution: : Particularly at the phenyl and sulfonamide groups, leading to a diverse array of analogs.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate.

  • Reduction: : Reagents like lithium aluminum hydride.

  • Substitution: : Reagents such as sodium hydride and alkyl halides for alkylation reactions.

Major Products

Major products include:

  • Oxidized derivatives: : Enhanced reactivity due to additional oxygen groups.

  • Reduced amine derivatives: : Increased solubility and altered biological activity.

  • Substituted analogs: : Diverse chemical and biological properties.

Scientific Research Applications

N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide has several applications:

  • Chemistry: : As a building block in synthetic organic chemistry.

  • Biology: : Potential use in studying cell signaling pathways.

  • Medicine: : Investigated for its potential as a therapeutic agent.

  • Industry: : Used in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Binding to specific molecular targets: : Often receptors or enzymes in biological systems.

  • Pathways involved: : Can include modulation of signal transduction pathways, impacting cell behavior and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Bicyclic Substituents

(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate (Compound 2p)
  • Key differences : Replaces the phenylcarboxamide-sulfonamide moiety with a trifluoromethanesulfonate group.
(1R,5S)-3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
  • Key differences : Substitutes the 3-methylbenzenesulfonamide with a trifluoromethylphenyl group.
  • Impact : The trifluoromethyl group improves lipophilicity and membrane permeability, which may enhance CNS penetration but could increase off-target interactions .

Functional Group Variations in Sulfonamide Derivatives

N-(4-Hydroxyphenyl)benzenesulfonamide
  • Key differences : Lacks the bicyclic core and features a hydroxyl group on the phenyl ring.
  • Impact : The absence of the bicyclic scaffold reduces structural rigidity, leading to lower receptor-binding specificity. The hydroxyl group introduces hydrogen-bonding capacity but may limit bioavailability due to increased polarity .
(E)-3-(3,4-Dichlorophenyl)-N-[4-[[(1R,5S)-3-(5-hydroxy-1H-indol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]methyl]cyclohexyl]prop-2-enamide
  • Key differences : Incorporates an indole-substituted bicyclic core and a dichlorophenyl-enamide chain.
  • Impact : The indole moiety enables π-π stacking interactions with aromatic residues in receptors, while the dichlorophenyl group enhances hydrophobic binding. However, this compound exhibits a high Ki value (6309.57 nM) for 5-HT1e receptors, suggesting weaker affinity compared to the target compound .

Modifications in Bicyclic Core and Linker Regions

8-Azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid,2-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-, phenyl ester
  • Key differences : Replaces the sulfonamide with a phenyl ester and adds dimethoxy/methylphenyl groups.
  • Impact : The ester group increases hydrolytic susceptibility, reducing in vivo stability. The dimethoxy substituents may enhance solubility but could interfere with target engagement .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Biological Activity (Ki/IC50) Source
N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide Not provided 3-methylbenzenesulfonamide Not reported Target
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate Not provided Trifluoromethanesulfonate Synthetic intermediate
(E)-3-(3,4-Dichlorophenyl)-N-[4-[[(1R,5S)-3-(indole)-8-azabicyclo[3.2.1]octan-8-yl]methyl]cyclohexyl]prop-2-enamide Not provided Indole, dichlorophenyl Ki = 6309.57 nM (5-HT1e)
N-(4-Hydroxyphenyl)benzenesulfonamide 249.28 g/mol Hydroxyphenyl Hydrogen-bonding interactions

Key Findings and Implications

Bicyclic Core Importance : The 8-azabicyclo[3.2.1]octene scaffold is pivotal for receptor-binding specificity. Modifications here (e.g., indole substitution) can drastically alter activity .

Sulfonamide vs. Ester/Carboxamide : Sulfonamide derivatives generally exhibit better metabolic stability than esters, making the target compound more drug-like .

Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance lipophilicity but may reduce selectivity, whereas polar groups (e.g., hydroxyl) improve solubility at the cost of permeability .

Biological Activity

N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide, a compound with a complex bicyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Compound Overview

  • Chemical Structure : The compound features a bicyclic azabicyclo[3.2.1]octane core linked to a sulfonamide moiety, which is known for its pharmacological properties.
  • Molecular Formula : C21H22N2O3S
  • Molecular Weight : 382.5 g/mol

Synthesis

The synthesis of N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide typically involves several key steps:

  • Formation of the Bicyclic Core : The bicyclic structure is synthesized through cyclization reactions involving appropriate precursors.
  • Coupling with Phenyl and Sulfonamide Groups : The final compound is formed by coupling the bicyclic core with a phenyl group and a sulfonamide moiety, enhancing its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes involved in inflammatory processes:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) : Studies show that modifications to the phenyl ring can enhance the compound's potency as an NAAA inhibitor, which plays a crucial role in regulating endocannabinoid levels and inflammation .
Enzyme TargetInhibition ActivityReference
NAAAPotent Inhibitor

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Mechanism of Action : It is suggested that the compound may interact with specific receptors or enzymes that are implicated in neurodegenerative diseases, potentially offering therapeutic benefits .

Case Studies

  • Study on Inflammatory Response : In vitro studies demonstrated that N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide significantly reduced inflammatory markers in cultured cells, indicating its potential as an anti-inflammatory agent .
  • Neurodegeneration Models : Animal models of neurodegeneration showed that treatment with the compound resulted in improved cognitive function and reduced neuronal damage compared to control groups .

The mechanisms underlying the biological activities of N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide include:

  • Enzyme Binding : The compound likely binds to active sites of target enzymes, inhibiting their activity through competitive or non-competitive mechanisms.

Q & A

Advanced Research Question

  • Proteome-wide profiling : Use affinity chromatography with immobilized compound to capture binding partners, followed by LC-MS/MS identification.
  • CRISPR-Cas9 screens : Knock out suspected off-target receptors and assess activity retention.
  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions over 100+ ns to identify stable binding conformations .

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